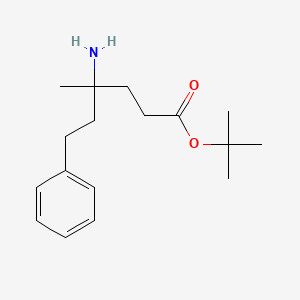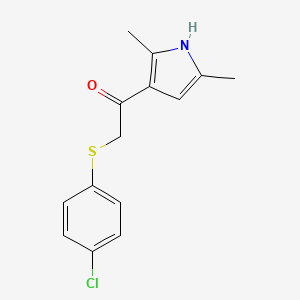
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thioether linkage, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thioether Formation: The chlorophenyl thioether can be formed by reacting 4-chlorothiophenol with an appropriate alkyl halide under basic conditions.
Coupling Reaction: The final step involves coupling the pyrrole derivative with the chlorophenyl thioether under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and pyrrole groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)thio)-1-(1h-pyrrol-3-yl)ethan-1-one: Lacks the dimethyl groups on the pyrrole ring.
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
The presence of both the chlorophenyl thioether and the dimethyl-substituted pyrrole ring in 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one makes it unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14ClNOS |
|---|---|
Molecular Weight |
279.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNOS/c1-9-7-13(10(2)16-9)14(17)8-18-12-5-3-11(15)4-6-12/h3-7,16H,8H2,1-2H3 |
InChI Key |
RYRWJNZCZJTXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



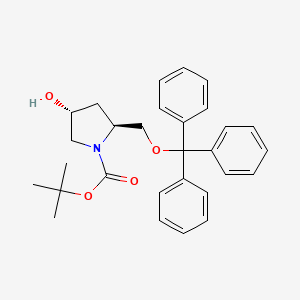




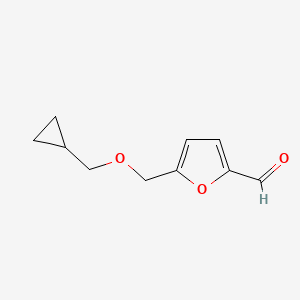
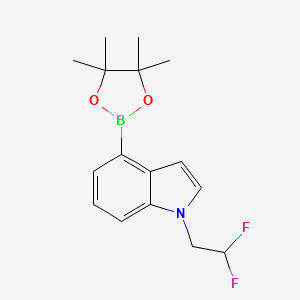
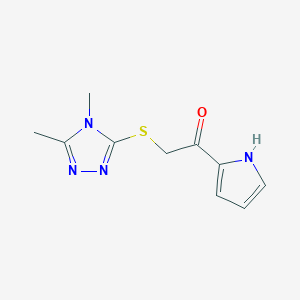
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
